N-(2,3-dimethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic acetamide derivative featuring a hexahydroquinazolinone core linked to a 2,3-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-7-6-10-16(13(12)2)21-18(23)11-22-14(3)20-17-9-5-4-8-15(17)19(22)24/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVMUOBFMNBVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features:
- 2,3-Dimethylphenyl Group : This substituent is analogous to the 2,3-dimethylphenylamine moiety in compound 12 (), which exhibited a melting point of 202–210°C and moderate solubility in polar solvents . The methyl groups likely increase steric hindrance and hydrophobicity, influencing receptor binding or crystal packing .
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Melting Point: Hexahydroquinazolinones typically exhibit lower melting points than aromatic quinazolinones due to reduced π-π stacking. For instance, compound 5 () melts at 269°C, while the target compound’s melting point is expected to be lower .
- Hydrogen Bonding : The acetamide group participates in hydrogen bonding, as demonstrated in crystal structures of related compounds (e.g., , R factor = 0.042), which may enhance stability in solid-state formulations .
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